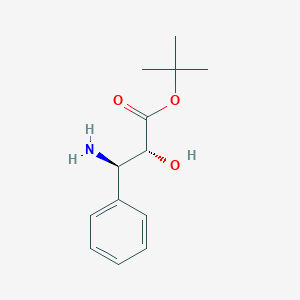

t-Butyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

t-Butyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a tert-butyl ester group, an amino group, a hydroxyl group, and a phenyl group, making it a versatile intermediate in various chemical reactions.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of t-Butyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate typically involves the esterification of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid with tert-butyl alcohol. This reaction is often catalyzed by acidic conditions, such as using sulfuric acid or p-toluenesulfonic acid as a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of tert-butyl esters can be achieved using flow microreactor systems. This method offers a more efficient, versatile, and sustainable approach compared to traditional batch processes. The flow microreactor system allows for better control over reaction conditions, leading to higher yields and purity of the desired product .

化学反应分析

Types of Reactions

t-Butyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Reduction: The carbonyl group formed from oxidation can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC, DMP, or other mild oxidizing agents.

Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

Substitution: Various nucleophiles such as halides, alcohols, or amines under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of carbonyl compounds.

Reduction: Regeneration of hydroxyl groups.

Substitution: Formation of substituted amino derivatives.

科学研究应用

Pharmaceutical Development

t-Butyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate is primarily utilized in the synthesis of pharmaceutical compounds. Its structural characteristics make it a valuable intermediate in the development of drugs targeting various conditions, including neurological disorders and metabolic diseases.

Case Study: Synthesis of Peptide Analogues

Research has demonstrated that this compound can serve as a building block for peptide analogues that exhibit enhanced biological activity compared to their natural counterparts. For instance, studies have shown that derivatives of this compound can improve receptor binding affinity and selectivity for specific targets in the central nervous system .

Biochemical Research

In biochemical research, this compound is employed as a chiral auxiliary in asymmetric synthesis. Its ability to influence stereochemistry makes it useful for creating enantiomerically pure compounds.

Example: Asymmetric Synthesis

A notable application includes its use in the asymmetric synthesis of amino acids and other biologically relevant molecules. By utilizing this compound as a chiral source, researchers have successfully synthesized various amino acid derivatives with high enantiomeric excess .

Material Science

This compound has also found applications in material science, particularly in the development of functionalized polymers and nanomaterials. Its unique chemical structure allows for modifications that enhance the properties of polymers used in drug delivery systems.

Research Insight: Polymer Modification

Studies indicate that incorporating this compound into polymer matrices can improve drug loading capacity and release profiles, making it an attractive option for controlled drug delivery applications .

Agricultural Chemistry

The compound's derivatives are being explored for use in agricultural chemistry as potential plant growth regulators or pesticides. Their ability to interact with biological systems may lead to the development of environmentally friendly agrochemicals.

Example: Plant Growth Regulation

Research has shown that certain derivatives can enhance plant growth by modulating hormonal pathways, thereby increasing crop yields without harmful environmental impacts .

作用机制

The mechanism of action of t-Butyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to participate in hydrogen bonding, electrostatic interactions, and hydrophobic interactions, which are crucial for its biological activity. The exact pathways and targets depend on the specific application and context of its use .

相似化合物的比较

Similar Compounds

t-Butyl (2R,3R)-3-amino-2-hydroxy-3-methylpropanoate: Similar structure but with a methyl group instead of a phenyl group.

t-Butyl (2R,3R)-3-amino-2-hydroxy-3-ethylpropanoate: Similar structure but with an ethyl group instead of a phenyl group.

Uniqueness

t-Butyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate is unique due to the presence of the phenyl group, which imparts distinct chemical and biological properties. The phenyl group enhances the compound’s hydrophobicity and allows for π-π interactions, which can be crucial in certain biochemical contexts .

生物活性

t-Butyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate is a chiral compound with significant relevance in organic synthesis and medicinal chemistry. Its structure features a tert-butyl ester group, an amino group, a hydroxyl group, and a phenyl group, which contribute to its unique biological activities. This article reviews the compound's biological properties, applications in research, and potential therapeutic implications based on diverse scientific sources.

Molecular Formula: C₁₃H₁₉NO₃

Molecular Weight: 237.29 g/mol

CAS Number: 135981-02-1

The compound's structure allows for various chemical reactions, including oxidation, reduction, and substitution, which are essential for its application in synthesizing complex organic molecules and potential pharmaceuticals .

1. Enzyme Interactions

Research has indicated that this compound may interact with specific enzymes involved in metabolic pathways. The presence of the amino and hydroxyl groups enhances its ability to act as an enzyme substrate or inhibitor. For instance, studies have shown that similar compounds can modulate enzyme activity related to neurotransmitter synthesis and degradation .

2. Neuropharmacological Effects

The compound has been studied for its potential neuropharmacological effects. In rodent models, derivatives of amino acids with similar structures have demonstrated the ability to penetrate the blood-brain barrier and influence central nervous system activity. This suggests that this compound may possess properties that could be harnessed for neurological applications .

3. Antioxidant Properties

Recent studies have highlighted the antioxidant potential of compounds structurally related to this compound. These compounds have shown the ability to scavenge free radicals and reduce oxidative stress in cellular models. The phenolic component of the molecule is particularly significant in this regard, enhancing its protective effects against oxidative damage .

Synthesis of Therapeutics

This compound serves as a versatile intermediate in synthesizing various pharmaceutical agents. Its unique structural features allow for modifications that can lead to novel drug candidates targeting different biological pathways .

Case Studies

- Anti-Angiogenic Activity : A study involving similar amino acid derivatives demonstrated significant antiangiogenic properties with an IC50 value of 3 μM in rat aortic ring assays. This suggests that this compound could be explored for its potential in cancer therapeutics .

- Neuroprotective Effects : In neuropharmacological assessments, compounds with similar structures were shown to decrease neuroinflammation markers in vivo, indicating possible neuroprotective effects that warrant further investigation for treating neurodegenerative diseases .

Comparative Analysis

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| t-Butyl (2R,3R)-3-amino-2-hydroxy-3-methylpropanoate | Methyl group instead of phenyl | Reduced hydrophobicity; lower enzyme interaction potential |

| t-Butyl (2R,3R)-3-amino-2-hydroxy-3-ethylpropanoate | Ethyl group instead of phenyl | Similar activity but less potent than phenyl derivative |

The presence of the phenyl group in this compound enhances its hydrophobicity and allows for π–π interactions crucial for biochemical interactions compared to other derivatives .

属性

IUPAC Name |

tert-butyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)11(15)10(14)9-7-5-4-6-8-9/h4-8,10-11,15H,14H2,1-3H3/t10-,11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTDZKKASRJHWGD-GHMZBOCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C(C1=CC=CC=C1)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]([C@@H](C1=CC=CC=C1)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。